![molecular formula C15H13FN6O2 B2740882 8-fluoro-2-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034274-94-5](/img/structure/B2740882.png)

8-fluoro-2-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

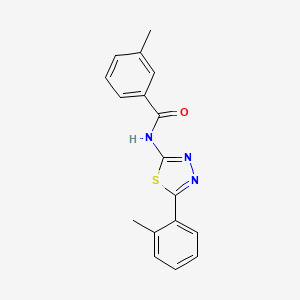

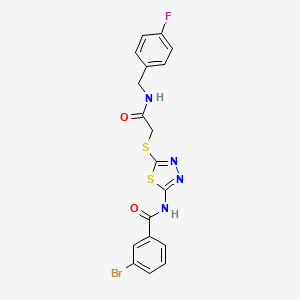

- The compound is a heterocyclic molecule with a complex structure.

- It contains a triazole ring, a pyrimidine ring, and a carbonyl group.

- The presence of fluorine at position 8 and a methyl group at position 1 of the triazole ring adds to its uniqueness.

Synthesis Analysis

- The synthesis of this compound likely involves multiple steps, including cyclization reactions and functional group modifications.

- Detailed synthetic routes would require reviewing relevant literature.

Molecular Structure Analysis

- The molecular formula is C₁₈H₁₄FN₇O₂ .

- The triazole and pyrimidine rings contribute to its aromatic character.

- The fluorine atom at position 8 and the carbonyl group are key functional groups.

Chemical Reactions Analysis

- Investigating potential reactions would involve exploring its reactivity with various reagents.

- Literature sources would provide specific reaction pathways.

Physical And Chemical Properties Analysis

- Solubility : It is likely soluble in water due to its polar nature.

- Melting and Boiling Points : These properties depend on the compound’s structure.

Scientific Research Applications

Synthesis and Biological Evaluation

Research has explored the synthesis and application of related chemical structures for their antitumor, antimicrobial, and anticancer activities. For instance, studies have shown that enaminones, which serve as key intermediates in the synthesis of various substituted pyrazoles and pyrimidines, display significant cytotoxic effects against certain human cell lines, comparable to standard treatments like 5-fluorouracil. These compounds also exhibit antimicrobial activities, highlighting their potential in developing new therapeutic agents (Riyadh, 2011).

Antifungal and Anti-inflammatory Agents

Another area of application is in the development of antifungal and anti-inflammatory drugs. Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anti-5-lipoxygenase and anticancer activities, demonstrating significant potential as therapeutic agents (Rahmouni et al., 2016). Additionally, new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives have been developed with notable anti-inflammatory activities, providing a foundation for further pharmaceutical research (Fahmy et al., 2012).

Supramolecular Assemblies

The compound's pyrimidine functionality has also been explored for its role in forming hydrogen-bonded supramolecular assemblies. These novel pyrimidine derivatives co-crystallize with crown ethers to form structures with extensive hydrogen bonding, which could have implications for the design of molecular recognition systems and materials chemistry (Fonari et al., 2004).

Antiviral Activities

Research on benzamide-based 5-aminopyrazoles and their fused heterocycles has shown remarkable activity against avian influenza virus, providing a new route to synthesizing compounds with significant antiviral properties. This highlights the compound's relevance in the search for new antiviral drugs, particularly against strains of influenza (Hebishy et al., 2020).

Safety And Hazards

- Safety data would require experimental studies and toxicity assessments.

- As a general rule, any novel compound should undergo thorough safety evaluations.

Future Directions

- Investigate its potential as a drug candidate or probe its biological activity.

- Explore modifications to enhance its properties or target specificity.

properties

IUPAC Name |

13-fluoro-5-(1-methyltriazole-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN6O2/c1-20-8-12(18-19-20)15(24)21-5-4-11-10(7-21)14(23)22-6-9(16)2-3-13(22)17-11/h2-3,6,8H,4-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXSVVBCLXGWLLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-fluoro-2-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2740800.png)

![Ethyl 2-[(ethoxymethanethioyl)sulfanyl]-2-fluoroacetate](/img/structure/B2740803.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/no-structure.png)

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2740810.png)

![5-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2740811.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(p-tolyl)oxalamide](/img/structure/B2740812.png)

![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-morpholinobenzenesulfonamide](/img/structure/B2740817.png)